molecular formula C19H25NO5 B4658133 (3,4-dimethoxybenzyl)(2,4,5-trimethoxybenzyl)amine

(3,4-dimethoxybenzyl)(2,4,5-trimethoxybenzyl)amine

Cat. No. B4658133
M. Wt: 347.4 g/mol
InChI Key: HMVBZTVVFZPTQC-UHFFFAOYSA-N
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Description

(3,4-dimethoxybenzyl)(2,4,5-trimethoxybenzyl)amine, also known as TMA-2, is a psychoactive drug that belongs to the family of phenethylamines. It is a derivative of the more well-known psychedelic drug, mescaline. TMA-2 is known for its hallucinogenic properties and has been used in scientific research to study the effects of hallucinogens on the brain.

Mechanism of Action

The exact mechanism of action of (3,4-dimethoxybenzyl)(2,4,5-trimethoxybenzyl)amine is not fully understood, but it is believed to work by binding to serotonin receptors in the brain. Serotonin is a neurotransmitter that plays a key role in regulating mood, appetite, and sleep. This compound is thought to stimulate serotonin receptors, leading to changes in perception and mood.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects on the body. It can cause changes in heart rate, blood pressure, and body temperature. It can also cause changes in the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine.

Advantages and Limitations for Lab Experiments

One advantage of using (3,4-dimethoxybenzyl)(2,4,5-trimethoxybenzyl)amine in lab experiments is that it is a relatively stable compound that can be synthesized in a pure form. This allows researchers to study its effects in a controlled environment. However, one limitation is that this compound is a controlled substance in many countries, which can make it difficult to obtain for research purposes.

Future Directions

There are many potential future directions for research on (3,4-dimethoxybenzyl)(2,4,5-trimethoxybenzyl)amine. One area of interest is its potential use in the treatment of mental health disorders such as depression and anxiety. Another area of interest is its potential use in the study of consciousness and the nature of subjective experience. Further research is needed to fully understand the effects of this compound and its potential applications in various fields of study.
In conclusion, this compound is a psychoactive drug that has been used in scientific research to study the effects of hallucinogens on the brain. Its synthesis involves several steps and requires careful attention to detail. This compound has been shown to have a range of biochemical and physiological effects on the body, and its exact mechanism of action is not fully understood. While there are advantages and limitations to using this compound in lab experiments, there are many potential future directions for research on this compound.

Scientific Research Applications

(3,4-dimethoxybenzyl)(2,4,5-trimethoxybenzyl)amine has been used in scientific research to study the effects of hallucinogens on the brain. It has been found to have similar effects to other hallucinogenic drugs such as LSD and psilocybin. Studies have shown that this compound can alter perception, mood, and thought processes, and can lead to profound mystical experiences.

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO5/c1-21-15-7-6-13(8-17(15)23-3)11-20-12-14-9-18(24-4)19(25-5)10-16(14)22-2/h6-10,20H,11-12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVBZTVVFZPTQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCC2=CC(=C(C=C2OC)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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